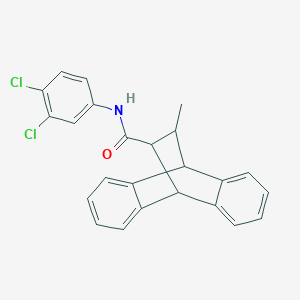![molecular formula C20H23N3 B15008642 9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-](/img/structure/B15008642.png)
9H-Imidazo[1,2-a]benzimidazole, 2-(1-adamantyl)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an adamantyl group, which is known for its rigidity and bulkiness, attached to a benzimidazole scaffold. The presence of the adamantyl group often enhances the biological activity and stability of the compound, making it a valuable candidate for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE typically involves the condensation of o-phenylenediamine with 1-adamantanecarbonyl chloride in the presence of a base such as triethylamine (TEA). This reaction is followed by cyclization in the presence of polyphosphoric acid ester in a chloroform medium, yielding the desired product with high efficiency . Other methods include the use of ammonium persulfate in aqueous silver nitrate for oxidative decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups that enhance solubility and reactivity.
Reduction: Reduction reactions can be used to modify the benzimidazole ring, affecting its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activity and specificity.
Applications De Recherche Scientifique
2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity, while the benzimidazole scaffold interacts with the active site of the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-ADAMANTYL)-1H-BENZIMIDAZOLE: Shares the adamantyl group but lacks the methyl group on the benzimidazole ring.
1-(1-ADAMANTYL)BENZIMIDAZOLE: Features a similar structure but with different substitution patterns.
FLUORINATED PYRIMIDO[1,2-A]BENZIMIDAZOLE: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
2-(1-ADAMANTYL)-9-METHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to the presence of both the adamantyl and methyl groups, which confer enhanced stability, biological activity, and specificity. This makes it a valuable compound for various applications in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C20H23N3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)-4-methylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C20H23N3/c1-22-16-4-2-3-5-17(16)23-12-18(21-19(22)23)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,12-15H,6-11H2,1H3 |
Clé InChI |
UOGGITVWYMOWQM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N3C1=NC(=C3)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-(2,5-Dimethylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15008562.png)


![8-bromo-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15008568.png)
![2-(4-fluorophenyl)-5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole](/img/structure/B15008591.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008593.png)
![(4Z)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008596.png)

![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2,2,2-trichloroethyl)-2,2-dimethylpropanamide](/img/structure/B15008605.png)
![Methanone, (2-hydroxyphenyl)[4-(2-methylphenyl)-1-piperazinyl]-](/img/structure/B15008617.png)
![[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] acetate](/img/structure/B15008624.png)
![4-{(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzonitrile](/img/structure/B15008629.png)
![3-methyl-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008645.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008647.png)
